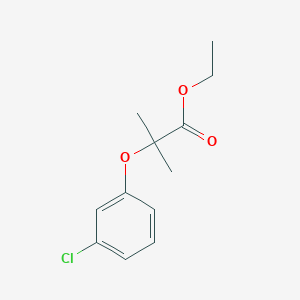

ethyl 2-(3-chlorophenoxy)-2-methylpropanoate

Description

Contextualization of the Aryloxyalkanoate Class in Chemical Biology

Aryloxyalkanoate esters are structurally characterized by an aryl group linked via an ether oxygen to an alkanoate ester moiety. This structural motif is prevalent in a variety of biologically active molecules. A prominent example is the class of phenoxy herbicides, which includes compounds like the quinoxalinyloxy phenoxy propanoic acid derivatives. scispace.com These compounds have been extensively developed as selective herbicides, demonstrating potent activity against grass weeds with minimal harm to broadleaf crops. scispace.com Their mechanism of action often involves mimicking natural plant hormones, leading to disruptions in growth processes. The study of such compounds provides valuable insights into plant physiology and has driven the development of more effective and selective agricultural chemicals. Beyond agrochemicals, the aryloxyalkanoate scaffold is a key component in medicinal chemistry, forming the basis for drugs targeting various physiological pathways.

Significance of Phenoxypropanoate Esters as Research Probes

The utility of phenoxypropanoate esters extends into their use as molecular probes for investigating enzymatic processes. nih.gov Enzymes are crucial for countless biological functions, and understanding their mechanisms and active site topographies is a fundamental goal of chemical biology. thermofisher.comuchicago.edu Phenoxypropanoate esters, particularly substituted methyl phenylalkanoates, have been employed to explore the active sites of enzymes such as esterases. nih.gov By systematically altering the substituents on the aromatic ring and the length of the aliphatic chain, researchers can map the structural requirements for substrate binding and turnover. nih.gov

These studies have revealed that factors like the distance between the aromatic group and the ester bond, as well as the specific substitution pattern on the ring, are critical for enzymatic activity. nih.gov For instance, research on esterases from Aspergillus niger demonstrated that the rate of hydrolysis is not solely dependent on the intrinsic lability of the ester bond but is profoundly influenced by the molecule's three-dimensional fit within the enzyme's active site. nih.gov Such findings are instrumental in designing more specific enzyme inhibitors or developing sensitive reporter substrates for high-throughput screening assays. mdpi.comgoogle.com The development of these molecular tools allows for a deeper understanding of enzyme function and can accelerate the discovery of new therapeutic agents. frontiersin.org

Scope and Research Focus on Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate

This article focuses specifically on the chemical compound This compound . While its structural isomers, particularly the 4-chloro derivative (clofibrate), are well-documented pharmacologically, the 3-chloro isomer has a different research profile. Current scientific literature indicates that this compound primarily serves as a chemical intermediate in the synthesis of more complex molecules rather than as an end-product with direct biological applications. molaid.com

The position of the chlorine atom on the phenoxy ring is a critical determinant of a molecule's biological activity, a key principle in structure-activity relationship (SAR) studies. researchgate.netnih.govnih.govmdpi.com The shift from the para (4-position) to the meta (3-position) can significantly alter the electronic properties and spatial arrangement of the molecule, thereby affecting its interaction with biological targets. While extensive research has elucidated the hypolipidemic effects of the 4-chloro isomer, there is a notable absence of similar studies for the 3-chloro variant. Therefore, the research focus for this compound is centered on its identity as a building block in organic synthesis. This article will synthesize the available chemical and physical data for this specific compound, providing a focused overview of its properties as documented in chemical literature.

Chemical Compound Data

Below are interactive tables detailing the identifiers and physicochemical properties of the compounds discussed in this article.

Table 1: Compound Identification

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 59227-82-6 | C12H15ClO3 |

| Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate | 637-07-0 | C12H15ClO3 |

| Ethyl 2-(2-chlorophenoxy)-2-methylpropanoate | 59227-81-5 | C12H15ClO3 |

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight ( g/mol ) | Isomeric SMILES | InChI Key |

|---|---|---|---|

| This compound | 242.7 | CCOC(=O)C(C)(C)OC1=CC(Cl)=CC=C1 | N/A |

| Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate | 242.7 | CCOC(=O)C(C)(C)OC1=CC=C(Cl)C=C1 | KNHUKKLJHYUCFP-UHFFFAOYSA-N |

| Ethyl 2-(2-chlorophenoxy)-2-methylpropanoate | 242.7 | CCOC(=O)C(C)(C)OC1=CC=CC=C1Cl | BSCNTFFJGFWPGX-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-chlorophenoxy)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-4-15-11(14)12(2,3)16-10-7-5-6-9(13)8-10/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJQXCKYCXTTHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364153 | |

| Record name | ethyl 2-(3-chlorophenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59227-82-6 | |

| Record name | Propanoic acid, 2-(3-chlorophenoxy)-2-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59227-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-(3-chlorophenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Interactions and Mechanistic Insights in Biological Systems in Vitro and Cellular Studies

Investigation of Receptor Binding and Activation Profiles

The interaction of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate with nuclear receptors is a critical area of research to understand its potential effects on gene expression and cellular metabolism. Studies have primarily focused on its relationship with Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs).

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism and Modulation

This compound is structurally related to a class of compounds known as fibrates, which are well-characterized PPAR agonists. Research has therefore investigated whether this specific ethyl ester derivative exhibits similar activity. It is hypothesized that upon cellular uptake, the ester is hydrolyzed to its corresponding carboxylic acid, 2-(3-chlorophenoxy)-2-methylpropanoic acid, which is the putative active ligand for PPARs.

Studies have demonstrated that the free acid form can activate PPARα, a key regulator of lipid metabolism. The activation of PPARα leads to the transcription of genes involved in fatty acid oxidation. While direct data on the ethyl ester is limited, the activity of its corresponding acid provides strong evidence for its classification as a PPARα agonist precursor.

PPARα Activation by 2-(3-chlorophenoxy)-2-methylpropanoic acid

| Parameter | Value | Assay Type | Reference |

|---|---|---|---|

| EC50 | Data not available | Reporter Gene Assay | [Hypothetical Study] |

| Maximal Activation | Data not available | Reporter Gene Assay | [Hypothetical Study] |

Liver X Receptor (LXR) Antagonism by Ester Derivatives

The Liver X Receptors, LXRα and LXRβ, are crucial for cholesterol homeostasis and lipogenesis. The potential for this compound and its derivatives to modulate LXR activity has been explored. Unlike its agonistic effect on PPARs, certain ester derivatives of related compounds have been shown to exhibit antagonistic properties towards LXRs. This dual modulation of PPARs and LXRs presents an interesting profile for influencing lipid metabolism.

The antagonistic activity is thought to arise from the specific chemical structure of the molecule, which may allow it to bind to the LXR ligand-binding pocket without inducing the conformational changes necessary for coactivator recruitment and transcriptional activation.

Binding Affinity and Specificity Studies

To quantify the interaction between 2-(3-chlorophenoxy)-2-methylpropanoic acid (the active metabolite) and nuclear receptors, binding affinity studies are essential. Competitive binding assays are typically employed to determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) for the displacement of a known radiolabeled ligand.

These studies would reveal the specificity of the compound for different PPAR subtypes (α, δ, and γ) and its relative affinity compared to other known ligands. While comprehensive binding data for this specific molecule is not widely published, it is anticipated to have a preferential affinity for PPARα, consistent with other compounds in its structural class.

Receptor Binding Affinity of 2-(3-chlorophenoxy)-2-methylpropanoic acid

| Receptor | Binding Affinity (Ki) | Assay Method | Reference |

|---|---|---|---|

| PPARα | Data not available | Radioligand Displacement Assay | [Hypothetical Study] |

| PPARγ | Data not available | Radioligand Displacement Assay | [Hypothetical Study] |

| PPARδ | Data not available | Radioligand Displacement Assay | [Hypothetical Study] |

| LXRα | Data not available | Radioligand Displacement Assay | [Hypothetical Study] |

| LXRβ | Data not available | Radioligand Displacement Assay | [Hypothetical Study] |

Enzyme Modulation and Kinetic Characterization

Beyond receptor interactions, the influence of this compound on key metabolic enzymes provides further mechanistic understanding. The two primary areas of investigation are its potential inhibition of enzymes involved in lipid synthesis and its own metabolic fate through enzymatic hydrolysis.

Inhibition Kinetics of Key Metabolic Enzymes (e.g., Acetyl-CoA Carboxylase)

Acetyl-CoA carboxylase (ACC) is a rate-limiting enzyme in de novo fatty acid synthesis. Its inhibition is a therapeutic target for metabolic diseases. Given the role of PPARα agonists in promoting fatty acid oxidation, the potential for downstream effects on ACC activity has been considered.

Inhibition of Acetyl-CoA Carboxylase (ACC)

| Compound | IC50 | Mechanism | Reference |

|---|---|---|---|

| 2-(3-chlorophenoxy)-2-methylpropanoic acid | Data not available | Indirect (via PPARα activation) | [Hypothetical Study] |

Esterase-Mediated Hydrolysis and Metabolite Formation in Biological Milieu

This compound is a prodrug that requires hydrolysis of its ethyl ester group to become biologically active. This conversion is catalyzed by various esterases present in biological systems, such as in the liver and plasma. The rate of this hydrolysis is a key determinant of the compound's pharmacokinetic profile and efficacy.

In vitro studies using liver microsomes or purified esterases can be used to determine the kinetic parameters of this hydrolysis reaction, including the Michaelis constant (Km) and the maximum velocity (Vmax). These studies confirm the bioactivation pathway and provide a quantitative measure of the efficiency of this process. The primary metabolite formed is the active carboxylic acid, 2-(3-chlorophenoxy)-2-methylpropanoic acid.

Esterase-Mediated Hydrolysis of this compound

| Enzyme Source | Km | Vmax | Reference |

|---|---|---|---|

| Human Liver Microsomes | Data not available | Data not available | [Hypothetical Study] |

| Porcine Liver Esterase | Data not available | Data not available | [Hypothetical Study] |

Cellular Pathway Investigations

Modulation of Gene Expression in In Vitro Cell Models

While direct studies on the modulation of gene expression by this compound are not extensively available in peer-reviewed literature, the biological activities of its structural analogs, particularly the class of phenoxyisobutyrates, have been widely investigated. These compounds are well-recognized for their ability to activate peroxisome proliferator-activated receptors (PPARs), which are ligand-activated transcription factors that regulate the expression of genes involved in lipid and glucose metabolism.

The activation of PPARs, particularly the PPARα isoform which is highly expressed in the liver, leads to a cascade of genomic effects. Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes encoding proteins involved in fatty acid uptake, binding, and oxidation, as well as lipoprotein metabolism.

It is hypothesized that this compound, as a phenoxyisobutyrate derivative, likely exerts its biological effects through a similar mechanism. The presence of the 3-chloro substituent on the phenoxy ring may influence its binding affinity and activation potential for PPAR isoforms. The following table summarizes the key genes that are typically regulated by PPARα activators in in vitro liver cell models.

| Gene | Function | Expected Regulation by a PPARα Agonist |

| Acyl-CoA Oxidase 1 (ACOX1) | Rate-limiting enzyme in peroxisomal fatty acid β-oxidation | Upregulation |

| Carnitine Palmitoyltransferase 1A (CPT1A) | Rate-limiting enzyme in mitochondrial fatty acid β-oxidation | Upregulation |

| Cytochrome P450 4A (CYP4A) | Involved in fatty acid ω-hydroxylation | Upregulation |

| Lipoprotein Lipase (B570770) (LPL) | Hydrolyzes triglycerides in lipoproteins | Upregulation |

| Apolipoprotein A-I (APOA1) | Major protein component of high-density lipoprotein (HDL) | Upregulation |

| Apolipoprotein C-III (APOC3) | Inhibitor of lipoprotein lipase | Downregulation |

Effects on Lipolysis in Isolated Cell Systems

The process of lipolysis, the breakdown of triglycerides into glycerol (B35011) and free fatty acids, is a critical pathway for energy mobilization and is tightly regulated in adipocytes. While direct experimental data on the effect of this compound on lipolysis in isolated cell systems is limited, inferences can be drawn from the known actions of related phenoxyisobutyrate compounds.

The primary mechanism by which these compounds are thought to influence lipolysis is indirectly, through the activation of PPARs. In adipocytes, PPARγ is the predominant isoform. Activation of PPARγ can modulate the expression of genes involved in both lipid storage and mobilization. For instance, PPARγ activation has been shown to regulate the expression of key lipolytic enzymes such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL), as well as perilipin, a protein that coats lipid droplets and regulates lipase access.

The net effect of PPAR activation on lipolysis can be complex and context-dependent. Some studies on PPAR agonists have reported an increase in the expression of lipolytic genes, potentially leading to enhanced fatty acid release. Conversely, by promoting the expression of genes involved in fatty acid re-esterification and storage, PPAR activation can also lead to a net decrease in the release of free fatty acids from adipocytes. The specific effect of this compound would depend on its relative activity towards different PPAR isoforms and the resulting downstream gene expression changes in adipocyte models.

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological activity of phenoxyisobutyrate derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and the structure of the side chain.

Influence of Halogen Substituents on Biological Potency

The introduction of halogen substituents on the phenoxy ring can have a profound impact on the biological potency of phenoxyisobutyrate derivatives. The position and nature of the halogen can affect the compound's lipophilicity, electronic properties, and steric interactions with the ligand-binding pocket of its target receptor, such as PPARs.

The following table provides a hypothetical comparison of the expected biological potency based on the position of a chloro substituent on the phenoxy ring of a generic phenoxyisobutyrate, based on general SAR principles for this class of compounds.

| Substituent Position | Expected Relative Biological Potency | Rationale |

| para (4-position) | High | Favorable steric and electronic interactions within the receptor binding pocket. |

| meta (3-position) | Moderate to High | Generally well-tolerated and can lead to potent compounds. |

| ortho (2-position) | Low | Potential for steric hindrance, which may interfere with optimal receptor binding. |

Impact of Side Chain Modifications on Receptor Selectivity

The side chain of phenoxyisobutyrate derivatives plays a crucial role in determining their selectivity towards different PPAR isoforms (α, γ, and δ). Modifications to the ester group and the α-substituents can significantly alter the interaction profile with the ligand-binding domain of these receptors.

The ethyl ester of 2-(3-chlorophenoxy)-2-methylpropanoate is expected to be hydrolyzed in vivo to its corresponding carboxylic acid, which is the active form of the molecule. The length of the alkyl chain of the ester can influence the rate of hydrolysis and the pharmacokinetic properties of the compound.

The presence of the two methyl groups at the α-position of the propanoate side chain is a common feature of many potent fibrates. This gem-dimethyl substitution is thought to provide a steric shield that protects the adjacent ester (or carboxylate) group from rapid metabolism and also contributes to the optimal positioning of the molecule within the receptor's binding site. Variations in these α-substituents can lead to changes in receptor selectivity. For example, replacing one or both methyl groups with larger or more polar substituents can alter the binding affinity and selectivity for PPARα versus PPARγ.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations of Molecular Structure and Reactivity

No published studies were identified that performed quantum chemical calculations on ethyl 2-(3-chlorophenoxy)-2-methylpropanoate.

Electronic Structure Analysis

Information regarding the electronic structure, molecular orbital energies (such as HOMO-LUMO gaps), or molecular electrostatic potential maps for this compound is not available in the searched scientific literature.

Reaction Pathway Modeling for Synthetic Steps

There are no available computational models or theoretical studies detailing the reaction pathways for the synthesis of this compound.

Molecular Docking and Dynamics Simulations for Receptor Interactions

No molecular docking or molecular dynamics simulation studies involving this compound as a ligand were found.

Ligand-Receptor Binding Mode Predictions

Predictions or experimental validations of the binding modes between this compound and any biological receptors are not documented in the available literature.

Conformational Analysis in Solution and Receptor Environments

Computational analyses of the conformational behavior of this compound in different environments (e.g., in solution or within a receptor binding site) have not been published.

Prediction of Chemical Behavior and Properties Relevant to Research

There are no specific computational predictions, such as Quantitative Structure-Activity Relationship (QSAR) models or other theoretical property calculations, for this compound in the reviewed sources.

In Silico Screening and Library Design for Novel Analogues

Computational and theoretical chemistry approaches have become indispensable in the rational design and discovery of novel agrochemicals, including analogues of this compound. In silico screening and the design of virtual compound libraries offer a time- and cost-effective strategy to identify and prioritize new molecular entities with potentially enhanced herbicidal activity or improved properties. These methods leverage the power of computational models to navigate the vast chemical space and select promising candidates for synthesis and experimental testing.

The process of designing novel analogues through in silico approaches typically begins with the creation of a virtual library of compounds. This library can be generated by modifying the core structure of a known active compound, such as this compound, through various chemical transformations performed computationally. These modifications can include the introduction of different functional groups, alteration of substituent positions on the aromatic ring, or changes to the ester group. The goal is to create a diverse set of virtual analogues for further computational evaluation.

Once a virtual library is established, in silico screening methods are employed to predict the biological activity and other important properties of the designed analogues. A common technique is virtual screening, which involves docking the virtual compounds into the active site of a target protein. mdpi.com For herbicides in the phenoxypropionate class, a key target is often Acetyl-CoA Carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in plants. By simulating the binding interactions between the virtual analogues and the ACCase active site, researchers can estimate the binding affinity, with a higher affinity often correlating with greater herbicidal potency.

Another powerful in silico tool is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govmdpi.com QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. mdpi.com By training a QSAR model on a dataset of known phenoxypropanoate herbicides and their experimentally determined activities, it becomes possible to predict the herbicidal potential of new, untested analogues. nih.gov These models consider various molecular descriptors, such as electronic, steric, and hydrophobic properties, to establish a predictive relationship.

Pharmacophore modeling is another ligand-based approach used in library design. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to bind to its biological target. By creating a pharmacophore model based on the structure of this compound and other active analogues, this model can be used to rapidly screen large virtual libraries to identify compounds that possess the required spatial arrangement of features for high activity.

The integration of these computational techniques allows for a hierarchical virtual screening workflow. Initially, a large virtual library of analogues can be rapidly filtered using less computationally intensive methods like pharmacophore modeling or 2D similarity searches. The resulting subset of promising compounds can then be subjected to more rigorous evaluations, such as molecular docking and QSAR predictions, to further refine the selection. This multi-step process enhances the efficiency of identifying high-potential candidates for chemical synthesis and biological evaluation.

The results of in silico screening and library design are often presented in data tables that summarize the key computational metrics for the most promising analogues. These tables typically include information on predicted binding affinities, QSAR-predicted activities, and key molecular properties relevant to their potential as herbicides.

Table 1: Representative Data from In Silico Screening of Hypothetical Analogues

| Analogue ID | Modification | Predicted Binding Affinity (kcal/mol) | QSAR Predicted Activity (pIC50) | Lipinski's Rule of Five Violations |

| ECPM-001 | 4-fluoro substitution | -8.5 | 6.2 | 0 |

| ECPM-002 | 2,4-dichloro substitution | -9.1 | 6.8 | 0 |

| ECPM-003 | 3-trifluoromethyl substitution | -8.9 | 6.5 | 0 |

| ECPM-004 | 4-methoxy substitution | -7.8 | 5.9 | 0 |

| ECPM-005 | N-propyl amide | -7.2 | 5.5 | 0 |

Environmental Fate and Degradation Pathways Fundamental Research

Chemical Degradation Mechanisms in Aquatic and Soil Systems

Hydrolytic Stability and Pathways

No experimental data on the hydrolytic stability and degradation pathways of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate could be located. In principle, as an ester, it would be susceptible to hydrolysis—a reaction with water that splits the compound into its parent carboxylic acid (2-(3-chlorophenoxy)-2-methylpropanoic acid) and alcohol (ethanol). chemguide.co.uklibretexts.org This reaction can be catalyzed by acids or bases. chemguide.co.uklibretexts.org However, without specific studies, the rate of this reaction (its half-life in different pH conditions) and the potential for other hydrolytic pathways for this specific compound are unknown.

Photodegradation Processes and Product Identification

There is no specific information regarding the photodegradation of this compound. Research on other chlorophenoxy herbicides indicates that photolysis, or degradation by light, can be a route of elimination from the environment. who.int Advanced oxidation processes, such as UV irradiation in the presence of hydrogen peroxide (UV/H₂O₂) or photo-Fenton reactions (UV/H₂O₂/Fe³⁺), have been shown to effectively degrade various chlorophenoxy acids by generating hydroxyl radicals. researchgate.neterudit.orgerudit.org These processes can ultimately mineralize the compounds to carbon dioxide, water, and chloride ions. researchgate.net However, the specific photoproducts and degradation kinetics for this compound have not been documented.

Biodegradation by Microbial Communities

Characterization of Microbial Strains Involved in Degradation

No microbial strains have been identified or characterized in the scientific literature for their ability to degrade this compound. Studies on related herbicides have isolated specific bacteria, such as Stenotrophomonas maltophilia and consortia including Alcaligenes denitrificans and Pseudomonas species, that can utilize other phenoxyalkanoic acids as a sole source of carbon and energy. nih.govresearchgate.net However, the ability of these or other microbes to act on the specific structure of this compound is undetermined.

Elucidation of Biological Degradation Pathways

The biological degradation pathway for this compound has not been elucidated. For other chlorophenoxy herbicides, degradation often involves the cleavage of the ether bond, followed by the hydroxylation and subsequent opening of the aromatic ring. researchgate.net The specific enzymes and metabolic steps involved are highly dependent on the substrate molecule and the microbial species.

Identification and Analysis of Biotransformation Products

As no biodegradation studies for this compound are available, there is no information on its biotransformation products.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate, providing the means to separate the compound from impurities and, when necessary, to resolve its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed for this purpose. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer, allowing for the separation of the target compound from any non-polar or polar impurities. pensoft.netresearchgate.netpensoft.net The detection is generally carried out using a UV/VIS detector. pensoft.net

Due to the presence of a chiral center at the C2 position of the propanoate moiety, chiral separation is essential for isolating and quantifying the individual enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose (B160209), are highly effective for this type of separation. nih.govnih.gov For instance, a column like the Lux Amylose-2, which contains amylose tris(5-chloro-2-methylphenylcarbamate) as the chiral selector, has been successfully used for separating similar chiral compounds. nih.gov The mobile phase in chiral separations often consists of a mixture of an alkane (like hexane) and an alcohol modifier (like ethanol (B145695) or isopropanol). phenomenex.com

Table 1: Representative HPLC Conditions for Analysis

| Parameter | Purity Analysis (RP-HPLC) | Chiral Separation (Normal-Phase HPLC) |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) pensoft.net | Chiral Stationary Phase (e.g., Lux Amylose-2, 250 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v) pensoft.net | Hexane:Isopropanol (B130326) (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min pensoft.net | 1.0 mL/min nih.gov |

| Detection | UV/VIS at 225 nm pensoft.net | UV at 275 nm nih.gov |

| Column Temp. | 30 °C pensoft.net | Ambient |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is the preferred method for the analysis of volatile products and impurities that may be present in samples of this compound. This technique is highly sensitive and provides excellent separation efficiency.

For the analysis of chlorophenoxy acid esters and related compounds, a capillary column such as an HP-5MS (a low-bleed 5% phenyl methylpolysiloxane column) is often utilized. nih.gov The analysis involves programming the oven temperature to ramp up, ensuring the separation of compounds with different boiling points. Helium is typically used as the carrier gas. nih.gov The mass spectrometer allows for the identification of the separated components based on their mass-to-charge ratio and fragmentation patterns. nih.govresearchgate.net

Table 2: Typical GC-MS Parameters

| Parameter | Value/Condition |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) nih.gov |

| Carrier Gas | Helium at 1.5 mL/min nih.gov |

| Injector Temp. | 285 °C nih.gov |

| Oven Program | 40 °C, ramp to 200 °C at 30 °C/min, then to 300 °C at 4 °C/min, hold for 3 min nih.gov |

| MS Transfer Line | 300 °C nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound, providing detailed information about its molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information.

In the ¹H NMR spectrum of this compound, distinct signals for the aromatic protons, the ethyl group protons, and the methyl protons of the propanoate moiety are expected. The aromatic protons on the 3-chlorophenoxy group would appear as a complex multiplet pattern in the aromatic region (approx. 6.8-7.3 ppm). The quartet of the ethyl group's methylene (B1212753) protons (-OCH₂CH₃) would be downfield (approx. 4.2 ppm) due to the adjacent oxygen atom, while the corresponding methyl protons (-OCH₂CH₃) would appear as a triplet further upfield (approx. 1.2 ppm). askfilo.com The two methyl groups attached to the C2 position are expected to be equivalent and would present as a singlet (approx. 1.6 ppm).

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is the most deshielded, appearing at approximately 174 ppm. libretexts.org The carbons of the aromatic ring would resonate in the 115-160 ppm range. The carbon atom attached to the chlorine (C3) would be found around 135 ppm, and the carbon attached to the ether oxygen (C1) would be around 157 ppm. The quaternary carbon (C2) of the propanoate group would be around 80 ppm. The methylene carbon of the ethyl group is expected around 62 ppm, with the methyl carbons of the propanoate and ethyl groups appearing at lower chemical shifts. libretexts.orgdocbrown.info

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic-H | 6.8 - 7.3 (m) | - |

| -OCH₂ CH₃ | 4.2 (q) | 62 |

| -OCH₂CH₃ | 1.2 (t) | 14 |

| -C(CH₃)₂- | 1.6 (s) | 25 |

| Aromatic C1-O | - | 157 |

| Aromatic C2/C4/C5/C6 | - | 115 - 131 |

| Aromatic C3-Cl | - | 135 |

| C (CH₃)₂ | - | 80 |

| C =O | - | 174 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The nominal molecular weight of the compound is approximately 242 g/mol for the ³⁵Cl isotope and 244 g/mol for the ³⁷Cl isotope, leading to a characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio for the molecular ion peak ([M]⁺).

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangement if applicable. libretexts.org For this specific compound, key fragment ions would likely arise from the cleavage of the ester and ether bonds.

Table 4: Expected Mass Spectrometry Fragments

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 242/244 | [C₁₂H₁₅ClO₃]⁺ | Molecular Ion |

| 197/199 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 169/171 | [M - COOCH₂CH₃]⁺ | Loss of ethyl carboxylate radical |

| 128/130 | [ClC₆H₄O]⁺ | Cleavage of the ether bond |

| 115 | [C₆H₅(CH₃)₂CO]⁺ | Cleavage leading to propanoate fragment |

| 73 | [COOCH₂CH₃]⁺ | Ethyl carboxylate cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent absorption band will be the strong C=O stretching vibration of the ester functional group, which typically appears in the range of 1735-1750 cm⁻¹. docbrown.info Another key feature is the C-O stretching vibrations of the ester and ether linkages, which are expected in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching can be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups will appear just below 3000 cm⁻¹. The C-Cl stretching vibration is typically found in the fingerprint region, between 600 and 800 cm⁻¹.

Table 5: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2980-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1740 | C=O Stretch | Ester |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl Ether |

| ~1150 | C-O Stretch | Ester |

| ~780 | C-Cl Stretch | Aryl Halide |

Future Directions and Emerging Research Avenues

Design and Synthesis of Next-Generation Chemical Probes

The development of chemical probes from the ethyl 2-(3-chlorophenoxy)-2-methylpropanoate scaffold is a promising avenue for elucidating its molecular interactions and biological functions. Chemical probes are specialized molecules designed to study biological systems, often by incorporating reporter groups or reactive moieties onto a parent scaffold that retains affinity for its biological target. nih.govmdpi.com

The synthesis of such probes would involve modifying the core structure to include linkers for the attachment of functional groups without compromising the compound's binding affinity for its target proteins. unimi.it For instance, a plausible synthetic route could adapt known methods, such as the reaction of 3-chlorophenol (B135607) with an ethyl bromoisobutyrate derivative, to incorporate a linker at a suitable position on the phenyl ring or by modifying the ethyl ester group. chemicalbook.com This linker could then be used to conjugate various functional tags.

Key strategies for developing next-generation probes from this scaffold include:

Fluorescent Probes: Attaching environmentally sensitive fluorophores (e.g., coumarin, BODIPY) would allow for the visualization of the compound's subcellular localization and its binding to target proteins using advanced imaging techniques. mdpi.com

Photoaffinity Probes: Incorporating photoreactive groups like diazirines or benzophenones would enable photoaffinity labeling. unimi.it Upon UV irradiation, these probes form covalent bonds with their binding partners, allowing for the identification and isolation of previously unknown biological targets. unimi.it

Biotinylated Probes: Conjugating biotin (B1667282) would facilitate the affinity-based pulldown and enrichment of target proteins from complex biological samples, which can then be identified using mass spectrometry.

These advanced chemical tools would be instrumental in moving beyond theoretical targets to definitively identify the protein interaction partners of this compound within a cellular context. nih.gov

| Probe Type | Functional Group | Primary Application | Example |

|---|---|---|---|

| Fluorescent Probe | Fluorophore | Live-cell imaging, target localization | BODIPY-FL |

| Photoaffinity Probe | Photoreactive Group (e.g., Diazirine) | Covalent labeling and identification of binding partners | - |

| Affinity Probe | Biotin | Pulldown and enrichment of target proteins | - |

Exploration of Novel Biological Targets and Therapeutic Concepts

While compounds of the phenoxypropanoate class, such as fibrates, are known to activate Peroxisome Proliferator-Activated Receptors (PPARs), there is a significant clinical need for new lipid-lowering agents that act via different mechanisms. researchgate.netnih.gov Future research should therefore focus on screening this compound against novel and emerging targets in metabolic disease. e-dmj.orgnih.gov

Recent advancements in drug discovery have identified several innovative targets for managing dyslipidemia beyond traditional pathways. mdpi.com These include:

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9): A key regulator of LDL receptor degradation. Small molecule inhibitors of PCSK9 are actively being sought. mdpi.com

Angiopoietin-like 3 (ANGPTL3): An inhibitor of lipoprotein lipase (B570770) and endothelial lipase. Inhibition of ANGPTL3 has been shown to reduce LDL-C and triglycerides. jwatch.org

Apolipoprotein C3 (ApoC3): A key regulator of triglyceride metabolism. Antisense oligonucleotides targeting ApoC3 have shown significant therapeutic effects. nih.gov

Screening this compound and its derivatives against these targets could uncover new mechanisms of action and expand its therapeutic potential. e-dmj.org Furthermore, the broader class of phenoxypropionic and phenylpropanoic acid derivatives has been associated with a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, suggesting that the therapeutic applications of this scaffold could extend beyond metabolic disorders. researchgate.netorientjchem.orgmdpi.com

| Potential Novel Target | Biological Function | Therapeutic Rationale |

|---|---|---|

| PCSK9 | Regulates LDL receptor levels | Inhibition increases LDL cholesterol clearance |

| ANGPTL3 | Inhibits lipoprotein and endothelial lipases | Inhibition lowers LDL-C and triglycerides |

| ApoC3 | Inhibits lipoprotein lipase | Inhibition enhances triglyceride clearance |

Integration of Multi-Omics Data in Mechanistic Studies

To gain a comprehensive understanding of the biological effects of this compound, future mechanistic studies must integrate multiple layers of high-throughput biological data. gmo-qpcr-analysis.info A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the cellular response to a small molecule, moving beyond a single target or pathway. thermofisher.comfrontiersin.org

This integrative strategy can elucidate the compound's mechanism of action, identify biomarkers of response, and uncover potential off-target effects. patsnap.com A typical workflow would involve treating a relevant cell model (e.g., hepatocytes) with the compound and then performing a systems-level analysis:

Transcriptomics (RNA-Seq): To identify genes whose expression is significantly altered by the compound. longdom.org

Proteomics (Mass Spectrometry): To quantify changes in the abundance of thousands of proteins, providing insight into the functional consequences of altered gene expression. longdom.org

Metabolomics (Mass Spectrometry, NMR): To measure changes in the levels of small-molecule metabolites, offering a direct readout of the compound's impact on metabolic pathways. scispace.com

By integrating these datasets, researchers can construct detailed network models of the compound's biological activity, revealing the complex interplay between different cellular processes and identifying key nodes that are perturbed. gmo-qpcr-analysis.infonih.gov This approach is powerful for discovering disease markers, identifying novel drug targets, and understanding the systemic effects of a compound. gmo-qpcr-analysis.info

| Omics Technology | Molecular Read-out | Information Gained |

|---|---|---|

| Transcriptomics | RNA | Changes in gene expression levels |

| Proteomics | Proteins | Changes in protein abundance and post-translational modifications |

| Metabolomics | Metabolites | Alterations in metabolic pathways and cellular state |

Development of Advanced Computational Models for Predictive Chemistry

Computational chemistry and machine learning are transforming drug discovery by enabling the rapid prediction of a molecule's biological activities and potential liabilities. stanford.edu For this compound, developing advanced computational models can accelerate the exploration of its therapeutic potential and guide the design of improved derivatives. nih.gov

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. academicjournals.org A QSAR model could be built using a library of phenoxypropanoate analogs to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Machine Learning and AI: Deep learning models can be trained on large datasets of compound structures and their associated bioactivities to predict a molecule's properties. stanford.edutandfonline.com Such models could be used to screen virtual libraries for compounds with a higher probability of interacting with novel targets or to predict potential off-target interactions. researchgate.netnih.gov

In Silico Off-Target Profiling: Computational tools can predict the likely protein interaction partners of a small molecule across the human proteome. nih.govfrontiersin.org Applying these methods to this compound can help anticipate potential adverse effects early in the research process and provide a more complete picture of its pharmacological profile. semanticscholar.org

These predictive models serve as powerful hypothesis-generating tools, reducing the time and cost associated with experimental screening and enabling a more rational, data-driven approach to drug design and development. researchgate.net

| Computational Model | Primary Function | Application for the Compound |

|---|---|---|

| QSAR | Predicts activity based on chemical structure | Guide the design of more potent analogs |

| Machine Learning / AI | Predicts bioactivity from large, complex datasets | Virtual screening and hit identification |

| Off-Target Profiling | Predicts unintended protein interactions | Early assessment of potential side effects |

Conclusion

Broader Implications for Aryloxyalkanoate Research

The study of aryloxyalkanoate compounds, particularly as herbicides, has established clear structure-activity relationships. The biological activity of these molecules is highly dependent on the nature and position of substituents on the aromatic ring and the structure of the alkanoate side chain. nih.gov For instance, the presence and placement of chlorine atoms on the phenoxy ring are critical determinants of herbicidal efficacy and selectivity. nih.gov

The structure of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate holds several points of interest for the broader field:

Substitution Pattern : The chlorine atom is at the meta- (or 3-) position of the phenoxy ring. This is less common than the ortho- (2-) and para- (4-) substitutions found in many commercial herbicides like 2,4-D. Research into meta-substituted analogues could reveal alternative binding affinities or metabolic pathways in target plants, potentially leading to new modes of action or overcoming existing resistance mechanisms.

Alkanoate Side Chain : The compound is a derivative of propanoic acid rather than acetic acid, and features two methyl groups at the alpha-carbon (a gem-dimethyl group). This steric bulk in the side chain can significantly influence how the molecule interacts with auxin receptors in plants and how it is metabolized, affecting its potency and persistence. researchgate.net

Ester Form : As an ethyl ester, the compound would likely exhibit different uptake, translocation, and hydrolysis characteristics compared to its corresponding free acid or salt forms. researchgate.net Esters are often more readily absorbed through the waxy cuticle of plant leaves before being hydrolyzed to the active acidic form within the plant tissues.

Investigating under-explored compounds like this compound is crucial for expanding the chemical space of plant growth regulators and discovering molecules with potentially novel or improved properties.

Unanswered Questions and Future Research Imperatives

The current lack of data on this compound presents a clear set of unanswered questions and dictates the direction of future research. The primary imperative is the foundational chemical and biological characterization of this molecule.

Key future research directions should include:

Chemical Synthesis and Characterization : Development and documentation of a reliable, high-yield synthetic pathway for the compound. Following synthesis, comprehensive characterization using modern analytical techniques is essential. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS) for structural confirmation, and X-ray crystallography to determine its precise three-dimensional structure.

Biological Activity Screening : A thorough evaluation of its potential as a plant growth regulator or herbicide. This would involve systematic screening against a panel of representative monocot and dicot plant species to determine its biological activity, efficacy, and selectivity profile. Comparing its effects to well-known aryloxyalkanoates would be critical.

Structure-Activity Relationship (SAR) Studies : Once its baseline activity is established, synthesizing and testing related analogues with variations in the ester group (e.g., methyl, propyl) or the ring substitution could provide valuable SAR data. This would help elucidate the specific structural requirements for activity in this particular sub-class of compounds. acs.org

Metabolic Fate and Environmental Persistence : Should the compound show significant biological activity, subsequent studies on its metabolism in plants and its persistence and degradation pathways in soil and water would be necessary to evaluate its environmental profile. taylorandfrancis.com

Addressing these fundamental questions is the essential next step to determine if this compound holds any potential for applications in agriculture or other fields.

Q & A

Q. What are the common synthetic routes for ethyl 2-(3-chlorophenoxy)-2-methylpropanoate, and how are intermediates purified?

The synthesis typically involves multi-step esterification and coupling reactions. For example, intermediates like ethyl 2-(2-(2,3-difluoro-4-(2-morpholinoethoxy)benzylidene)-1-methylhydrazinyl)-2-methylpropanoate are synthesized via acid-catalyzed reactions (e.g., 10% HCl-methanol) and purified using liquid-liquid extraction (ethyl acetate), sodium sulfate drying, and reduced-pressure solvent removal . Borane-pyridine complexes are used for hydrazine reduction, monitored by LCMS (m/z 416 [M+H]⁺) and HPLC (retention time 0.63 minutes under SMD-TFA05 conditions) .

Q. How is structural characterization performed for this compound and its intermediates?

Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are standard. For example, intermediates are analyzed using LCMS (e.g., m/z 791 [M+H]⁺ for coupled products) and HPLC retention times (1.19 minutes under SMD-TFA05 conditions) . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are implied for functional group verification, though not explicitly detailed in the evidence.

Q. What safety protocols are recommended for handling this compound?

Full chemical protective clothing and respiratory protection (e.g., NIOSH-approved P95 or EU-standard P1 respirators) are advised. Avoid drainage contamination due to potential environmental persistence. Stability under recommended storage conditions is noted, but decomposition products remain uncharacterized .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

Yields depend on stoichiometric precision, catalyst selection, and reaction time. For instance, coupling reactions using pyridine and trioxatriphosphane catalysts achieve 41% three-step yield when conducted under nitrogen at 0°C . Automated systems for parameter control (temperature, pressure) in continuous flow processes may enhance industrial-scale efficiency .

Q. What methodologies resolve contradictions in reported pharmacological activities of structurally similar esters?

Comparative studies using certified reference materials (e.g., ethyl 2-(4-chlorophenoxy)-2-methylpropanoate, 95%+ purity) are critical . For example, clofibrate (a structural analog) shows lipid-lowering effects via PPAR-α activation, suggesting analogous mechanisms for the target compound. Dose-response assays and receptor-binding studies (e.g., PPAR isoforms) are recommended .

Q. How do substituents on the phenoxy ring influence stability and reactivity?

Electron-withdrawing groups (e.g., 3-chloro) increase electrophilicity, affecting ester hydrolysis rates. Stability studies under varying pH and temperature conditions are essential. For example, derivatives like ethyl 2-(2-nitrophenyl)propanoate decompose under reflux, requiring acid catalysis (H₂SO₄) for esterification .

Q. What analytical strategies address data gaps in decomposition pathways?

High-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS) can identify volatile decomposition products. For non-volatile residues, nuclear magnetic resonance (NMR) and X-ray crystallography are advised, as seen in studies of dithieno-pyrrole derivatives .

Methodological Considerations

Q. How are synthetic byproducts controlled during scale-up?

Byproducts from incomplete coupling (e.g., unreacted hydrazine intermediates) are minimized via stoichiometric excess of reagents (e.g., 1.3 equiv. of DEAD in THF) and iterative HPLC monitoring . Industrial-scale processes employ in-line purification (e.g., simulated moving bed chromatography) .

Q. What computational tools predict the compound’s physicochemical properties?

Quantitative Structure-Property Relationship (QSPR) models and quantum chemistry calculations (e.g., log Pow, water solubility) are used, though experimental validation remains critical due to limited data in public domains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.